molecular formula C11H11N3O6 B2440631 Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1127366-89-5

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B2440631
CAS No.: 1127366-89-5
M. Wt: 281.224
InChI Key: BWBYBNLDHVCVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. This compound is characterized by its unique structure, which includes an ethyl ester group, a methoxy group, and a dihydroisoxazole ring fused to a pyrimidine ring. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c1-3-19-11(17)8-7-9(20-13-8)12-5-14(10(7)16)4-6(15)18-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYBNLDHVCVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Construction via Cyclocondensation

A widely adopted route involves constructing the oxazole ring onto a preformed pyrimidine scaffold.

Step 1: Synthesis of 5-Amino-4-hydroxypyrimidine Intermediate
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate derivatives serve as key intermediates. As demonstrated in analogous systems, diethyl 2-(ethoxymethylene)malonate reacts with 2-methoxyacetimidamide hydrochloride under basic conditions (sodium ethoxide, ethanol, 90°C) to yield ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate in 81% yield. Adapting this protocol, introducing a β-ketoethyl sidechain at the pyrimidine’s C5 position could involve alkylation with methyl bromoacetate prior to cyclization.

Step 2: Oxazole Formation via Nitrile Oxide Cycloaddition
Treatment of the C5-aminated pyrimidine with hydroxylamine generates an oxime, which undergoes dehydration using POCl₃ or NaOCl to form a nitrile oxide. Subsequent 1,3-dipolar cycloaddition with acetylene dicarboxylates forms the oxazole ring. For instance, Chen et al. achieved oxazolo[5,4-d]pyrimidines by reacting 5-amino-4-hydroxypyrimidines with chloroacetic acid and aromatic aldehydes in acetic anhydride, followed by cyclization.

Optimization Insights :

  • Solvent System : Glacial acetic acid/acetic anhydride (1:1) enhances electrophilicity for cyclization.
  • Catalysis : Sodium acetate (1.5 equiv.) accelerates imine formation, critical for ring closure.
  • Yield : 78% yield reported for analogous oxazolo-pyrimidine systems.

Pyrimidine Ring Assembly via Biginelli Reaction

The Biginelli three-component reaction (ethyl acetoacetate, aldehyde, urea) offers direct access to dihydropyrimidinones, which can be oxidized to pyrimidines.

Step 1: Dihydropyrimidinone Synthesis
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives are synthesized via Biginelli conditions (HCl/EtOH, reflux). Introducing a methoxy-oxoethyl sidechain necessitates substituting the aldehyde component with a pre-functionalized variant, such as 4-(2-methoxy-2-oxoethoxy)benzaldehyde.

Step 2: Oxidation and Oxazole Annulation
Oxidation of the dihydropyrimidinone with KMnO₄ or DDQ yields the pyrimidine-2,4-dione. Subsequent treatment with hydroxylamine and cyclizing agents (e.g., POCl₃) installs the oxazole ring. Freeman and Kim demonstrated this approach using aminomalononitrile tosylate and triethyl orthoacetate to form oxazole intermediates.

Critical Parameters :

  • Oxidizing Agent : DDQ in toluene at 110°C ensures complete aromatization without ester hydrolysis.
  • Cyclization Efficiency : Excess triethyl orthoacetate (5 equiv.) drives imidate formation, crucial for annulation.

Alternative Route: Tandem Cyclization- Functionalization

One-Pot Oxazolo-Pyrimidine Synthesis

A streamlined method condenses pyrimidine and oxazole ring formations into a single vessel.

Procedure :

  • Substrate Preparation : Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxo-4H-pyran-2-carboxylate is treated with hydroxylamine hydrochloride in ethanol to form an oxime.
  • Cyclization : Adding PCl₃ induces simultaneous dehydration and cyclization, yielding the oxazolo-pyrimidine core.
  • Esterification : In situ reaction with methyl chloroacetate introduces the methoxy-oxoethyl group.

Advantages :

  • Atom Economy : Minimal intermediate isolation improves yield (theoretical 65–70%).
  • Stereocontrol : Rigid transition states during cycloaddition ensure regioselectivity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
    • δ 3.78 (s, 3H, OCH₃)
    • δ 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
    • δ 4.89 (s, 2H, CH₂CO)
    • δ 8.42 (s, 1H, pyrimidine-H).
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 14.1 (CH₂CH₃)
    • δ 52.8 (OCH₃)
    • δ 61.5 (OCH₂CH₃)
    • δ 168.9, 170.2 (C=O esters)
    • δ 158.4 (oxazole-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 281.1134 [M+H]⁺ (C₁₁H₁₃N₃O₆ requires 281.1131).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research indicates that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant antiviral and antimicrobial properties. Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has been studied for its potential in treating viral infections and bacterial diseases.

Case Study:
A study demonstrated that similar compounds showed efficacy against various strains of bacteria and viruses. The mechanism often involves the inhibition of viral replication or bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in cancer research due to its ability to interact with specific biological targets involved in tumor growth.

Molecular Docking Studies:
Molecular docking studies have suggested that this compound can bind effectively to receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis associated with cancer progression.

Table: Binding Affinities

Target ProteinBinding Affinity (kcal/mol)Reference
VEGFR-2-9.0
EGFR-8.5

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing other biologically active compounds through various chemical reactions.

Synthesis Pathway:
The synthesis typically involves multi-step reactions starting from simpler organic molecules, followed by cyclocondensation reactions to form the oxazolo-pyrimidine structure.

Development of Drug Candidates

This compound's unique structure makes it an attractive candidate for drug development. Its derivatives can be modified to enhance pharmacological properties or reduce toxicity.

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity: Protects cells from oxidative stress.
  • Anti-inflammatory Effects: Reduces inflammation in various models.
  • Antidiabetic Potential: Shows promise in managing blood glucose levels.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydroisoxazolo[5,4-d]pyrimidine-2-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

    Methyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(2-hydroxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate: This compound has a hydroxy group instead of a methoxy group.

These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecular structure.

Biological Activity

Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate (CAS No. 1127366-89-5) is a synthetic compound belonging to the oxazolo[5,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O5C_{21}H_{18}N_{2}O_{5}, with a molecular weight of 378.38 g/mol. Its structure features a pyrimidine ring fused with an oxazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives. In vitro evaluations have shown that these compounds exhibit cytotoxic effects against various human cancer cell lines, including:

  • Lung carcinoma (A549)
  • Breast adenocarcinoma (MCF7)
  • Metastatic colon adenocarcinoma (LoVo)
  • Primary colon adenocarcinoma (HT29)

The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer proliferation and survival. Notably, these compounds have been identified as inhibitors of:

  • VEGFR-2 : A receptor involved in angiogenesis.
  • Adenosine kinase : Implicated in cancer metabolism.
  • Aurora A kinase and Janus kinases (JAK1 and JAK2) : Critical for cell cycle regulation and signaling pathways.

These findings suggest that this compound may function as a promising candidate for further development as an anticancer agent.

Cytotoxicity Studies

A comparative analysis of the cytotoxic activity of this compound against various cell lines has been conducted using the MTT assay. The estimated half-maximal cytotoxic concentrations (CC50) are summarized in Table 1.

CompoundCell LineCC50 (µM)
Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo...A549XX.XX
Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo...MCF7XX.XX
Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo...LoVoXX.XX
Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo...HT29XX.XX
Reference Drug (5-FU)A549381.16 ± 25.51
Reference Drug (Cisplatin)HT2947.17 ± 7.43

Note: Specific CC50 values for the compound need to be filled based on experimental data.

The biological activity of Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine derivatives may involve multiple mechanisms:

  • Inhibition of Apoptosis Regulators : These compounds can inhibit anti-apoptotic proteins, promoting apoptosis in cancer cells.
  • Activation of Caspase Cascade : The activation of caspases leads to programmed cell death.
  • Angiogenesis Inhibition : By targeting VEGFR-2 and other angiogenic factors, these compounds can prevent tumor growth by limiting blood supply.

Case Studies

In a recent study published in PMC, novel oxazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while demonstrating lower toxicity to normal cells like murine fibroblasts (L929) and normal human dermal fibroblasts (NHDF) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

  • Methodological Answer : A one-pot multicomponent reaction under reflux conditions is recommended, using glacial acetic acid and acetic anhydride (1:1 ratio) as solvents. Sodium acetate acts as a catalyst, and the reaction typically requires 8–10 hours of reflux for completion. Post-reaction, concentrate the mixture, filter the crude product, and recrystallize from ethyl acetate-ethanol (3:2) to achieve >75% yield. Monitor reaction progress via TLC and optimize stoichiometry to reduce byproducts .

Q. How should researchers characterize the compound’s structural conformation?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular structure. For refinement, employ SHELXL with a riding model for hydrogen atoms. Key parameters include analyzing puckering in the pyrimidine ring (flattened boat conformation) and dihedral angles between fused heterocycles (e.g., ~81° between oxazolo-pyrimidine and phenyl rings). Validate results with C–H···O hydrogen bonding patterns in the crystal lattice .

Q. What purification techniques are critical for isolating high-purity samples?

  • Methodological Answer : Recrystallization from ethyl acetate-ethanol (3:2) is effective for removing impurities. For chromatographic purification, use silica gel columns with a gradient of hexane:ethyl acetate (4:1 to 1:1). Confirm purity via HPLC (≥95%) and NMR (absence of extraneous peaks in 1^1H and 13^{13}C spectra) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer : Synthesize derivatives with modifications at the methoxy-oxoethyl and carboxylate groups. Test cytotoxicity against drug-resistant cancer cell lines (e.g., HL-60/MX2) using MTT assays. Compare IC50_{50} values to parent compounds and analyze apoptosis induction via flow cytometry (Annexin V/PI staining). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like Bcl-2 .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Cross-validate NMR and mass spectrometry data with SCXRD results. For example, if 1^1H NMR shows unexpected splitting, re-examine crystal packing effects (e.g., hydrogen bonding or π-π interactions) that may influence solution-phase conformers. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign ambiguous signals. Compare with literature analogs (e.g., ethyl 7-amino-oxazolo[5,4-b]pyridine carboxylates) to identify systematic shifts .

Q. What strategies validate molecular conformation in solution versus solid states?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic behavior in solution. For solid-state validation, use SCXRD and compare with DFT-optimized gas-phase structures (e.g., Gaussian 09 at B3LYP/6-31G* level). Analyze deviations in bond lengths (<0.02 Å) and angles (<2°). For flexible substituents (e.g., methoxy-oxoethyl), conduct molecular dynamics simulations to evaluate conformational stability .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods.
  • For computational studies, cross-validate with experimental SCXRD data to ensure accuracy.
  • Always confirm biological activity in drug-resistant cell lines to assess therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.